An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Aminocyclohexyl)ethanol
An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Aminocyclohexyl)ethanol
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(4-aminocyclohexyl)ethanol, a key intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Isomerism
2-(4-Aminocyclohexyl)ethanol possesses a cyclohexane ring substituted with an amino group and a hydroxyethyl group. The substitution pattern on the cyclohexane ring gives rise to two geometric isomers: cis and trans. The spatial arrangement of these substituents significantly influences the molecule's physical and chemical properties.
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trans-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on opposite sides of the cyclohexane ring. This configuration is generally more thermodynamically stable.
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cis-2-(4-Aminocyclohexyl)ethanol: The amino and hydroxyethyl groups are on the same side of the cyclohexane ring.
The IUPAC name for the trans isomer is 2-((1r,4r)-4-aminocyclohexyl)ethan-1-ol[1].
Chemical and Physical Properties
Detailed experimental data for the physical properties of both isomers of 2-(4-aminocyclohexyl)ethanol are not widely available in the public domain. The information is often focused on its ester or N-protected derivatives, which are common intermediates. However, some fundamental properties can be stated.
Table 1: General Chemical Properties of 2-(4-Aminocyclohexyl)ethanol
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [1] |
| Molecular Weight | 143.23 g/mol | [1] |
| CAS Number (trans) | 506428-44-0 | [1] |
| CAS Number (cis) | 1508307-49-0 |
Quantitative physical properties such as melting point, boiling point, and density for the unprotected alcohol are not readily found in published literature. For the related intermediate, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, a melting point of 177 °C has been reported[2][3]. The solubility of aminocyclohexanol derivatives is generally moderate in polar solvents like water and ethanol due to the presence of the amino and hydroxyl groups capable of hydrogen bonding[4].
Synthesis and Experimental Protocols
2-(4-Aminocyclohexyl)ethanol is a key intermediate in the synthesis of the antipsychotic drug cariprazine[5][6]. The synthesis of the trans isomer typically involves the reduction of a corresponding carboxylic acid or its ester derivative.
Synthesis of trans-2-(4-Aminocyclohexyl)ethanol
A common synthetic route involves the reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid[4].
Experimental Protocol: Reduction of trans-(N-Boc-4-aminocyclohexyl)acetic acid
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Reaction Setup: To a reaction flask, add trans-(N-Boc-4-aminocyclohexyl)acetic acid (1 equivalent) and dissolve it in anhydrous tetrahydrofuran (THF)[4].
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Reduction: Cool the solution to 0 °C. Add a 1.0 M solution of borane tetrahydrofuran complex in THF (1.5 equivalents) dropwise, maintaining the temperature at 0 °C[4].
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Reaction Monitoring: Allow the reaction to proceed at this temperature for approximately 3 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC)[4].
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Quenching and Extraction: Upon completion, quench the reaction by the slow addition of water. Add methyl tert-butyl ether (MTBE) and wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate[4].
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Isolation of N-Boc protected intermediate: Concentrate the organic phase under reduced pressure to yield trans-(N-Boc-4-aminocyclohexyl)ethanol[4].
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Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the final product, trans-2-(4-aminocyclohexyl)ethanol.
The synthesis of the cis isomer is less commonly described in the literature. However, it can be conceptualized through stereoselective reduction methods or by separation from a cis/trans mixture of precursors[5].
Spectroscopic Characterization
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¹H NMR: The spectrum would be complex due to the cyclohexane ring protons. Key signals would include a multiplet for the proton attached to the carbon bearing the amino group, a triplet for the methylene protons of the ethanol group adjacent to the hydroxyl, and a multiplet for the methylene protons of the ethanol group adjacent to the cyclohexane ring. The protons on the cyclohexane ring would appear as a series of broad multiplets.
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¹³C NMR: The spectrum would show distinct signals for the two carbons of the ethanol side chain and the carbons of the cyclohexane ring. The carbon bearing the hydroxyl group would be in the range of 60-70 ppm, while the carbon attached to the amino group would be around 50-60 ppm.
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IR Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3300-3500 cm⁻¹, and N-H stretching vibrations in the same region, which may overlap. C-H stretching vibrations would appear just below 3000 cm⁻¹. A C-O stretching vibration would be expected in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 143. Subsequent fragmentation would likely involve the loss of water (M-18) and cleavage of the ethanol side chain.
Biological Activity and Applications in Drug Development
While there is limited information on the direct biological activity of 2-(4-aminocyclohexyl)ethanol, its derivatives are of significant interest in medicinal chemistry. As a key intermediate in the synthesis of cariprazine, it plays a crucial role in the development of treatments for central nervous system disorders[5][6]. Cariprazine is a dopamine D₂ and D₃ receptor partial agonist, with a preference for the D₃ receptor, and is used in the treatment of schizophrenia and bipolar disorder[6]. The trans stereochemistry of the cyclohexane ring is a critical structural feature for the pharmacological activity of cariprazine[5].
The aminocyclohexyl scaffold is present in various other biologically active molecules, suggesting that 2-(4-aminocyclohexyl)ethanol could serve as a valuable building block for the synthesis of novel therapeutic agents targeting a range of biological pathways.
Safety and Handling
Specific safety and hazard information for 2-(4-aminocyclohexyl)ethanol is not well-documented. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. Based on the functional groups present, it may be corrosive and an irritant. For the related compound, ethyl trans-2-(4-aminocyclohexyl)acetate hydrochloride, hazards include being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation[7].
References
- 1. 2-(trans-4-Aminocyclohexyl)ethanol 95% | CAS: 506428-44-0 | AChemBlock [achemblock.com]
- 2. trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride | 76325-96-7 | Benchchem [benchchem.com]
- 3. lookchem.com [lookchem.com]
- 4. Preparation method of cariprazine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride | C10H20ClNO2 | CID 12603945 - PubChem [pubchem.ncbi.nlm.nih.gov]
